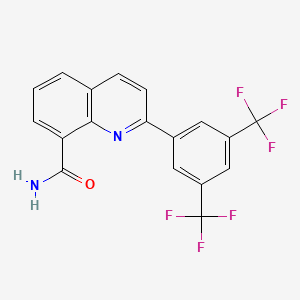![molecular formula C30H35OP B12886127 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol](/img/structure/B12886127.png)
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is notable for its complex structure, which includes a dicyclohexylphosphanyl group, making it a subject of interest in various fields of chemistry and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of an aryl halide with a nucleophile under basic conditions. The presence of electron-withdrawing groups on the aromatic ring can facilitate this substitution .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of catalysts and controlled reaction conditions is essential to achieve high yields and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: Reduction reactions can convert quinones back to phenols.
Substitution: Electrophilic aromatic substitution reactions are common due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂) and nitrating agents (e.g., HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and hydroquinones.
Reduction: Phenols and hydroquinones.
Substitution: Halogenated phenols and nitrophenols.
Aplicaciones Científicas De Investigación
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its stabilizing properties.
Mecanismo De Acción
The mechanism of action of 3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol involves its interaction with molecular targets through its hydroxyl and phosphanyl groups. These interactions can modulate various biochemical pathways, including oxidative stress response and enzyme inhibition . The compound’s ability to donate and accept electrons makes it effective in redox reactions, contributing to its antioxidant properties.
Comparación Con Compuestos Similares
Similar Compounds
Phenol: A simpler structure with a single hydroxyl group attached to a benzene ring.
4-hexylresorcinol: A phenolic compound with additional alkyl groups, used as an antiseptic.
Hydroxycinnamic acids: Plant-derived phenolic compounds with antioxidant properties.
Uniqueness
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol is unique due to the presence of the dicyclohexylphosphanyl group, which imparts specific chemical and physical properties. This structural feature enhances its stability and reactivity, making it valuable in specialized applications.
Propiedades
Fórmula molecular |
C30H35OP |
|---|---|
Peso molecular |
442.6 g/mol |
Nombre IUPAC |
3-[4-(2-dicyclohexylphosphanylphenyl)phenyl]phenol |
InChI |
InChI=1S/C30H35OP/c31-26-11-9-10-25(22-26)23-18-20-24(21-19-23)29-16-7-8-17-30(29)32(27-12-3-1-4-13-27)28-14-5-2-6-15-28/h7-11,16-22,27-28,31H,1-6,12-15H2 |
Clave InChI |
SCENXKKMWKRELQ-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC=C(C=C4)C5=CC(=CC=C5)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Difluoromethyl)-7-fluorobenzo[d]oxazole](/img/structure/B12886046.png)
![5-Isoquinolinesulfonamide, N-(2-aminoethyl)-N-[2-(2-thienyl)ethyl]-](/img/structure/B12886048.png)
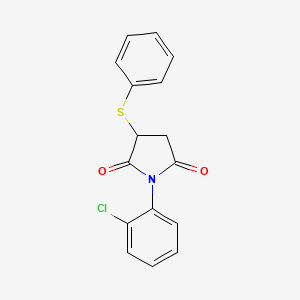
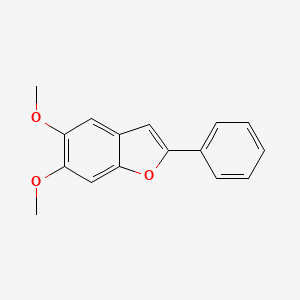
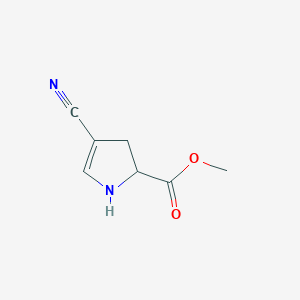
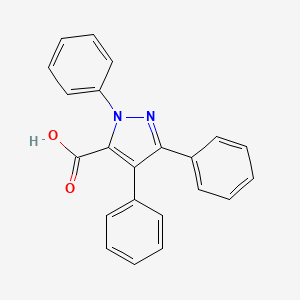

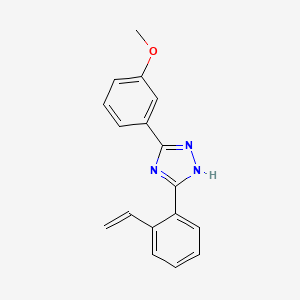

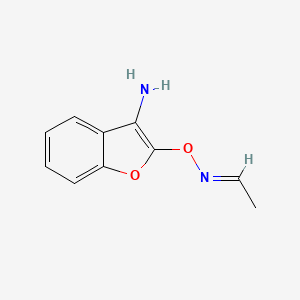

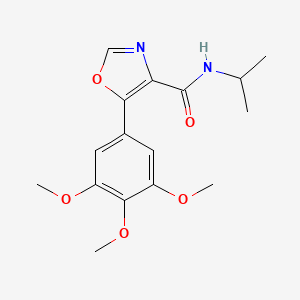
![Diethyl 5-hydroxy-1-[2-(2-nitrophenyl)acetyl]pyrrolidine-2,2-dicarboxylate](/img/structure/B12886120.png)
